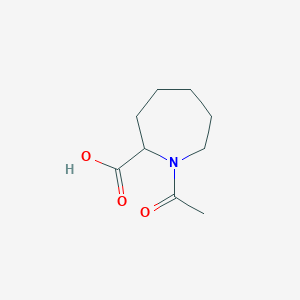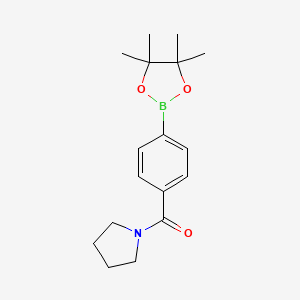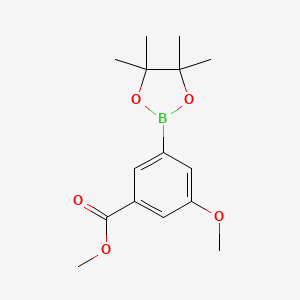![molecular formula C13H15NO B1462957 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-on CAS No. 1240529-14-9](/img/structure/B1462957.png)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-on
Übersicht
Beschreibung
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a bicyclo[3.1.1]heptane framework fused with an azabicyclo moiety. The presence of a benzyl group further enhances its chemical properties, making it a promising building block for the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: It is a precursor for the development of drugs targeting neurological disorders and other diseases.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one typically involves a two-step process. The first step includes the formation of the bicyclic core, followed by the introduction of the benzyl group. One efficient method involves the reaction of cyclobutanone with N,N-bis-(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane. This reaction is carried out in acetonitrile at 40°C for three hours .
Industrial Production Methods
While specific industrial production methods for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one are not extensively documented, the scalable nature of the synthetic route mentioned above suggests its potential for industrial application. The use of readily available reagents and mild reaction conditions further supports its feasibility for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Derivatives with different functional groups replacing the benzyl group.
Wirkmechanismus
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for selective binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Lacks the benzyl group, resulting in different chemical properties.
3-Benzyl-3-azabicyclo[2.2.1]heptan-6-one: Has a different bicyclic framework, leading to variations in reactivity and biological activity.
Uniqueness
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one stands out due to its unique combination of a bicyclic core and a benzyl group. This structure provides a balance of stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and beyond .
Eigenschaften
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLWDHDUFRJNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677642 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-49-4, 1240529-14-9 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one a promising building block for medicinal chemistry?
A1: The research article "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry" [] highlights the compound's potential for developing novel pharmaceutical agents. The study successfully demonstrates an efficient two-step synthesis of this previously unknown compound. Importantly, the research emphasizes its value as a building block, capable of undergoing selective derivatization at the cyclobutane ring. This characteristic allows for the creation of new, conformationally restricted piperidine derivatives []. These derivatives are particularly interesting for medicinal chemistry as they offer potential for enhanced target specificity and improved pharmacological properties compared to less restricted analogues.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)













